molecular formula C13H16O4 B564589 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester CAS No. 1189858-70-5

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester

Cat. No.: B564589
CAS No.: 1189858-70-5
M. Wt: 241.298
InChI Key: QZHLDJPUZBXUSM-FPWSDNDASA-N
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Description

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is a labelled impurity of Metoprolol . It is used for research purposes . The molecular formula is C13H11D5O4 and the molecular weight is 241.29 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]acetate . The InChI string representation is InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3/i8D2,9D2,12D .


Physical and Chemical Properties Analysis

This compound is soluble in Dichloromethane and Ethyl Acetate . It should be stored at -20° C .

Properties

IUPAC Name

ethyl 2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHLDJPUZBXUSM-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CC(=O)OCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676084
Record name Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189858-70-5
Record name Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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